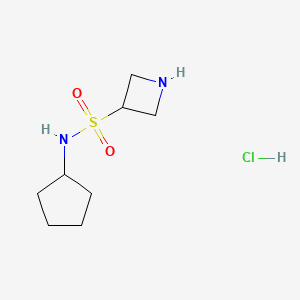

N-cyclopentylazetidine-3-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-cyclopentylazetidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-5-9-6-8)10-7-3-1-2-4-7;/h7-10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUUNJXIOXLIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Nucleophilic Substitution on Azetidine Derivatives

Description:

This method involves nucleophilic substitution reactions where a cyclopentylamine derivative reacts with a suitable electrophilic sulfonyl chloride to form the sulfonamide linkage.

Azetidine derivative (e.g., 3-chlorosulfonyl-azetidine) + Cyclopentylamine → N-cyclopentylazetidine-3-sulfonamide

- Cyclopentylamine

- Sulfonyl chloride (e.g., chlorosulfonic acid derivatives)

- Base (e.g., triethylamine or pyridine) to neutralize HCl

- High regioselectivity at the 3-position

- Suitable for scale-up

- Requires careful control of reaction conditions to prevent ring opening or side reactions

Research Findings:

This approach aligns with the synthesis of heterocyclic sulfonamides described in the literature, where sulfonyl chlorides react with amines or heterocyclic amines to form sulfonamides efficiently.

Method 2: Cyclization of Amino Alcohols or Amino Precursors

Description:

This involves cyclization of amino precursors to form the azetidine ring, followed by sulfonamide formation.

Amino alcohol or amino acid derivative → Cyclization (via intramolecular nucleophilic attack) → Azetidine ring

Azetidine intermediate + Sulfonyl chloride → Sulfonamide formation

- Amino alcohols or amino acids

- Coupling agents (e.g., carbodiimides)

- Sulfonyl chlorides

- Allows for diverse substitution patterns

- Good control over stereochemistry

Research Findings:

Similar strategies are documented in heterocyclic synthesis patents, where intramolecular cyclization yields azetidine rings with subsequent sulfonamide attachment.

Method 3: Direct Sulfonylation of Cyclopentylazetidine

Description:

In this method, pre-formed cyclopentylazetidine undergoes direct sulfonylation at the nitrogen atom or the 3-position using sulfonyl chlorides under basic conditions.

Cyclopentylazetidine + Sulfonyl chloride → N- or 3-sulfonylated azetidine

Followed by salt formation with HCl → Hydrochloride salt

- Cyclopentylazetidine

- Sulfonyl chloride

- Base (e.g., pyridine)

- Hydrochloric acid for salt formation

- Simplicity and directness

- Suitable for producing hydrochloride salts

Research Findings:

Patent literature indicates this method as a straightforward route for sulfonamide derivatives, emphasizing its practicality for pharmaceutical synthesis.

Notes on Optimization and Research Findings

Reaction Conditions:

Maintaining low temperatures (0–25°C) during sulfonyl chloride addition minimizes side reactions.

Use of inert atmospheres (nitrogen or argon) prevents oxidation.Solvent Choice:

Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, providing good solubility and reaction control.Purification:

Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity compounds.Salt Formation: The final step involves treatment with hydrochloric acid to produce the hydrochloride salt, enhancing compound stability and solubility.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylazetidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the azetidine ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

NLRP3 Inhibition

One of the primary applications of N-cyclopentylazetidine-3-sulfonamide hydrochloride is its ability to inhibit the NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome plays a significant role in the inflammatory process, and its aberrant activation is linked to several pathological conditions, including:

- Cryopyrin-associated periodic syndromes (CAPS)

- Multiple sclerosis

- Type 2 diabetes

- Alzheimer's disease

- Atherosclerosis

Research indicates that compounds like N-cyclopentylazetidine-3-sulfonamide hydrochloride can effectively inhibit NLRP3 activation, thereby providing therapeutic benefits in these conditions .

Protein Kinase Inhibition

Another significant application of this compound lies in its potential as a protein kinase inhibitor. Protein kinases are essential regulators of cellular processes, and their dysregulation is associated with various diseases, including cancer and autoimmune disorders. The compound has shown promise in inhibiting several key kinases involved in these pathways:

- Jak1, Jak2, Jak3

- CDK2, CDK4

- FGFR3 and c-Met

By targeting these kinases, N-cyclopentylazetidine-3-sulfonamide hydrochloride may offer therapeutic strategies for treating immunological and oncological conditions .

Case Study 1: Inhibition of NLRP3 Inflammasome

A study published in a patent document highlighted the use of N-cyclopentylazetidine-3-sulfonamide hydrochloride in inhibiting the NLRP3 inflammasome. The findings suggested that administration of this compound led to a significant reduction in inflammatory markers associated with diseases such as Alzheimer's and type 2 diabetes .

Case Study 2: Anticancer Properties

Another research initiative focused on the anticancer properties of this compound. It demonstrated that N-cyclopentylazetidine-3-sulfonamide hydrochloride effectively inhibited the growth of cancer cell lines by targeting specific protein kinases involved in cell proliferation and survival. The results indicated a promising avenue for developing novel cancer therapies .

Summary Table of Applications

| Application Area | Mechanism of Action | Diseases Targeted |

|---|---|---|

| NLRP3 Inflammasome Inhibition | Inhibits NLRP3 activation | CAPS, Multiple Sclerosis, Diabetes |

| Protein Kinase Inhibition | Targets dysregulated kinases | Cancer, Autoimmune Disorders |

Mechanism of Action

The mechanism of action of N-cyclopentylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-cyclopentylazetidine-3-sulfonamide

- N-cyclopentylazetidine-3-sulfonamide sulfate

- N-cyclopentylazetidine-3-sulfonamide phosphate

Uniqueness

N-cyclopentylazetidine-3-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial use .

Biological Activity

N-cyclopentylazetidine-3-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and metabolic disorders. This article delves into its biological activity, synthesizing findings from various studies and patents.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. They function by mimicking para-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid, thus disrupting DNA synthesis in bacteria . The structural characteristics of sulfonamides, including N-cyclopentylazetidine-3-sulfonamide hydrochloride, contribute significantly to their biological efficacy.

N-cyclopentylazetidine-3-sulfonamide hydrochloride is believed to exert its biological effects through the inhibition of the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome is implicated in various diseases, including type 2 diabetes and Alzheimer's disease . By inhibiting this pathway, the compound may help modulate inflammatory responses and provide therapeutic benefits in related conditions.

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. In vitro studies have demonstrated that sulfonamides can effectively inhibit the growth of both Gram-positive and certain Gram-negative bacteria. The effectiveness typically varies based on structural modifications within the sulfonamide class .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| N-cyclopentylazetidine-3-sulfonamide | TBD (To Be Determined) |

| Sulfamethoxazole | 0.5 - 32 µg/mL |

| Sulfadiazine | 0.5 - 8 µg/mL |

Anti-inflammatory Activity

Research indicates that N-cyclopentylazetidine-3-sulfonamide hydrochloride may also reduce inflammation by inhibiting IL-1β production via NLRP3 inflammasome inhibition. This property could be beneficial in treating chronic inflammatory diseases.

Case Studies

- Case Study on Inflammation : A study examined the effects of a related sulfonamide compound on patients with chronic inflammatory conditions. Results indicated a significant reduction in serum IL-1β levels after treatment with the compound, suggesting a potential role for N-cyclopentylazetidine-3-sulfonamide hydrochloride in managing inflammatory diseases .

- Cardiovascular Effects : Another investigation into sulfonamide derivatives reported changes in perfusion pressure associated with certain compounds. While specific data on N-cyclopentylazetidine-3-sulfonamide hydrochloride is limited, similar compounds showed promise as modulators of cardiovascular function through calcium channel inhibition .

Q & A

Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling. Analyze degradation products via HPLC-MS to identify hydrolytic or oxidative pathways. Store lyophilized powder at -20°C in inert atmospheres to prevent azetidine ring destabilization. Reference impurity profiling protocols for isolating and characterizing degradation byproducts .

Q. What strategies are effective in developing validated analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Optimize reverse-phase HPLC with UV detection (λ = 210–230 nm) using C18 columns. Validate linearity (1–100 µg/mL), precision (RSD <2%), and recovery rates (>95%) in plasma/serum. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate with LC-MS/MS for trace-level detection .

Advanced Research Questions

Q. How can in vitro and in vivo pharmacokinetic studies be designed to evaluate the compound’s absorption and metabolism?

- Methodological Answer : Use Caco-2 cell monolayers for permeability assays (Papp >1×10⁻⁶ cm/s indicates high absorption). For in vivo studies, employ radiolabeled analogs (e.g., ¹⁴C-labeled) to track distribution. Monitor metabolites via UPLC-QTOF-MS in plasma and urine. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance and bioavailability .

Q. What experimental approaches are suitable for elucidating the mechanism of action of N-cyclopentylazetidine-3-sulfonamide hydrochloride?

- Methodological Answer : Perform target deconvolution using affinity chromatography or thermal shift assays with recombinant enzymes. Molecular docking (AutoDock Vina) predicts binding interactions with sulfonamide-targeted proteins (e.g., carbonic anhydrase isoforms). Validate inhibition kinetics (Ki <10 µM) via stopped-flow fluorimetry .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer : Replicate assays under physiological conditions (e.g., serum-containing media) to account for protein binding. Cross-check metabolite activity using hepatic microsomes. Evaluate tissue penetration via MALDI imaging. Statistical tools like Bland-Altman plots can quantify bias between datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.